molecular formula C9H20Cl2N2O2 B1416732 Ethyl 1,4-diazepan-1-ylacetate dihydrochloride CAS No. 1171427-48-7

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Cat. No.: B1416732
CAS No.: 1171427-48-7
M. Wt: 259.17 g/mol
InChI Key: WCMOMHYTQOTCKC-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

This compound is systematically identified through multiple chemical classification systems that establish its precise molecular identity and structural characteristics. The compound bears the Chemical Abstracts Service registry number 1171427-48-7, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₉H₂₀Cl₂N₂O₂ indicates the presence of nine carbon atoms, twenty hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 259.17 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. The Simplified Molecular Input Line Entry System representation is documented as CCOC(=O)CN1CCCNCC1.Cl.Cl, which provides a linear notation describing the molecular structure and connectivity. The compound also carries the MDL number MFCD09971458, facilitating its identification in chemical databases and literature searches.

The nomenclature reflects the compound's structural components: the ethyl ester functional group attached to an acetate moiety, which is further connected to a 1,4-diazepane ring system. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules associated with the base compound, forming a stable salt. This salt formation typically occurs at the nitrogen atoms within the diazepane ring, enhancing the compound's water solubility and crystalline stability compared to the free base form.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of 1,4-diazepine research, which has evolved significantly over several decades of intensive scientific investigation. The exploration of 1,4-diazepines as a chemical class began with the recognition that these seven-membered heterocyclic compounds containing two nitrogen atoms possessed unique structural and biological properties that distinguished them from other nitrogen-containing heterocycles.

Research into 1,4-diazepine derivatives gained momentum as scientists recognized their potential for exhibiting diverse biological activities. The systematic study of these compounds revealed their capacity for demonstrating antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This broad spectrum of biological activities prompted researchers to develop various synthetic methodologies for creating 1,4-diazepine derivatives with modified substituents and functional groups.

The specific development of this compound represents an advancement in the synthetic chemistry of functionalized 1,4-diazepanes. The incorporation of the acetate ester functionality provides a versatile synthetic handle that allows for further chemical modifications and derivatizations. The synthesis typically involves the reaction of ethyl bromoacetate with 1,4-diazepane in the presence of appropriate bases such as sodium hydride or potassium carbonate, conducted in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial interest in this compound class has grown substantially as pharmaceutical companies recognize the potential for developing new therapeutic agents based on 1,4-diazepine scaffolds. The establishment of reliable synthetic routes and the availability of the compound through various chemical suppliers indicates its growing importance in contemporary medicinal chemistry research.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader field of heterocyclic chemistry, particularly in the context of seven-membered ring systems containing multiple nitrogen atoms. The 1,4-diazepane core structure represents a valuable scaffold for medicinal chemistry applications due to its unique conformational properties and electronic characteristics that arise from the specific positioning of the two nitrogen atoms within the seven-membered ring.

The compound's significance extends beyond its individual properties to encompass its role as a versatile synthetic intermediate. The acetate ester functionality provides multiple opportunities for chemical transformation, including hydrolysis to yield the corresponding carboxylic acid, reduction to produce alcohol derivatives, and various substitution reactions that can introduce diverse functional groups. These transformation capabilities make the compound particularly valuable for structure-activity relationship studies in pharmaceutical research.

Recent advances in synthetic methodology have demonstrated the utility of 1,4-diazepane derivatives in complex molecular constructions. Modern synthetic approaches have established step- and atom-economical protocols for synthesizing 1,4-diazepanes from simple starting materials such as 1,2-diamines and alkyl 3-oxohex-5-enoates, often under solvent-free conditions. These methodological developments have enhanced the accessibility of this compound and related compounds for research applications.

The compound demonstrates particular importance in the development of pharmaceutical agents, where the 1,4-diazepine scaffold has shown promise across multiple therapeutic areas. The structural flexibility of the seven-membered ring allows for conformational adaptations that can optimize interactions with biological targets, while the presence of multiple nitrogen atoms provides opportunities for hydrogen bonding and electrostatic interactions with protein receptors.

Furthermore, the compound serves as a representative example of how classical heterocyclic chemistry principles can be applied to create molecules with enhanced pharmaceutical properties. The dihydrochloride salt formation exemplifies the importance of pharmaceutical salt development in optimizing drug-like properties such as solubility, stability, and bioavailability.

Property Value Reference
Chemical Abstracts Service Number 1171427-48-7
Molecular Formula C₉H₂₀Cl₂N₂O₂
Molecular Weight 259.17 g/mol
MDL Number MFCD09971458
SMILES Notation CCOC(=O)CN1CCCNCC1.Cl.Cl
Purity (Commercial) 95-98%

The continuing research interest in this compound reflects the broader recognition that heterocyclic compounds containing multiple nitrogen atoms offer unique opportunities for pharmaceutical development. The compound's structural features, synthetic accessibility, and potential for derivatization position it as an important tool in the ongoing exploration of 1,4-diazepine chemistry and its applications in drug discovery and development.

Properties

IUPAC Name

ethyl 2-(1,4-diazepan-1-yl)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-2-13-9(12)8-11-6-3-4-10-5-7-11;;/h10H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMOMHYTQOTCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171427-48-7
Record name ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,4-diazepan-1-ylacetate dihydrochloride typically involves the reaction of ethyl acetate with 1,4-diazepane under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves several steps, including the formation of intermediate compounds, which are then purified to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Organic Chemistry

In organic chemistry, ethyl 1,4-diazepan-1-ylacetate dihydrochloride serves as a reagent for synthesizing more complex molecules. It acts as a building block in the creation of various chemical compounds due to its reactive diazepane ring structure. This property is particularly valuable in developing novel pharmaceuticals and specialty chemicals.

Biological Studies

The compound is employed in biological research to study enzyme inhibition and protein interactions. Its ability to modulate enzyme activity makes it a candidate for investigating biochemical pathways and developing inhibitors that could lead to therapeutic applications.

Case Study: Enzyme Inhibition
A study demonstrated that derivatives of ethyl 1,4-diazepan-1-ylacetate could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential for drug development targeting metabolic disorders.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its therapeutic effects. Research focuses on its potential as a precursor for drugs aimed at treating anxiety and other neurological conditions due to its structural similarity to known anxiolytics like diazepam .

Case Study: Drug Development
Research involving the modification of this compound led to the discovery of new analogs with improved efficacy against specific neurological targets, indicating its utility in developing next-generation anxiolytic medications.

Industrial Applications

This compound is also utilized in industrial settings for producing specialty chemicals and as an intermediate in pharmaceutical synthesis. Its role in large-scale chemical production highlights its importance beyond academic research.

Mechanism of Action

The mechanism of action of ethyl 1,4-diazepan-1-ylacetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 1,4-diazepan-1-ylacetate dihydrochloride with structurally or functionally related compounds, leveraging data from diverse sources.

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups Key Structural Features
This compound C₉H₁₉Cl₂N₂O₂ Diazepane, ester, hydrochloride Ester-linked ethyl acetate to diazepane; dihydrochloride salt
1,4-Diazepan-2-one hydrochloride C₅H₁₀ClN₂O Diazepane, lactam, hydrochloride Cyclic amide (lactam) on diazepane; hydrochloride salt
1,4-Dioxane C₄H₈O₂ Ether Six-membered ring with two oxygen atoms
Hexamethylene diisocyanate C₈H₁₂N₂O₂ Diisocyanate Linear aliphatic chain with two isocyanate groups

Stability and Reactivity

  • This compound : Likely stable under recommended storage conditions (inferred from structural analogs ). The ester group may hydrolyze under acidic/basic conditions, unlike the lactam in 1,4-diazepan-2-one hydrochloride, which is more resistant to hydrolysis .
  • Hexamethylene diisocyanate : Moisture-sensitive; reacts vigorously with water to form ureas and CO₂ .

Key Differentiators

Functional Group Impact : The ester group in this compound confers higher hydrolytic lability compared to the lactam in 1,4-diazepan-2-one hydrochloride, influencing metabolic pathways and formulation strategies.

Toxicity Profile: While both diazepane derivatives require acute toxicity precautions, 1,4-dioxane and hexamethylene diisocyanate pose chronic risks (carcinogenicity, sensitization) .

Applications : The diazepane derivatives are pharmacologically relevant, whereas 1,4-dioxane and hexamethylene diisocyanate are primarily industrial.

Biological Activity

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H20Cl2N2O2C_9H_{20}Cl_2N_2O_2 and a molecular weight of approximately 259.17 g/mol. The compound features a 1,4-diazepane ring , which is a seven-membered cyclic structure containing two nitrogen atoms at the first and fourth positions. This structural feature is crucial for its biological activity, as it allows for interactions with various biological targets.

The biological activity of this compound is attributed to its ability to interact with proteins and enzymes. Research indicates that it can modulate enzyme activity and influence receptor interactions, making it a candidate for drug development:

  • Enzyme Modulation : The compound has shown potential in inhibiting certain enzymes, which could lead to therapeutic effects in various conditions.
  • Receptor Interaction : Its diazepane structure allows for binding to specific receptors, influencing physiological processes.

Biological Activities

This compound exhibits several notable biological activities:

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

Study FocusFindings
Proteomics Research The compound is utilized in proteomics for sample preparation and protein analysis techniques .
Cytotoxicity Analogous compounds have shown improved cytotoxicity against specific cancer cell lines compared to standard treatments .
Antimicrobial Effects Initial findings indicate effectiveness against certain bacterial strains, warranting further investigation .

Q & A

Q. How to safely handle and store Ethyl 1,4-diazepan-1-ylacetate dihydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
  • Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C, away from moisture and oxidizers. Stability data for similar diazepane derivatives suggest degradation risks at >25°C or in humid environments .
  • Emergency Protocols: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain a spill kit with adsorbents (e.g., vermiculite) and neutralizing agents (e.g., sodium bicarbonate) .

Q. What are the recommended analytical techniques for characterizing the purity and structure of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC-UV/ELS: Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution). Monitor at 254 nm; ELS detectors improve sensitivity for non-chromophoric impurities .
    • Karl Fischer Titration: Quantify water content (<0.5% w/w) to ensure stability .
  • Structural Confirmation:
    • NMR (¹H/¹³C): Assign peaks using DEPT-135 and COSY for diazepane ring protons (δ 3.1–3.8 ppm) and ester carbonyl (δ 170–175 ppm) .
    • X-ray Crystallography: Optimize crystallization in ethanol/water mixtures. Use SHELXL for refinement (monoclinic P2₁/c space group typical for similar salts) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

  • Step 1: React 1,4-diazepane with ethyl bromoacetate in dry THF under nitrogen. Monitor by TLC (Rf = 0.4 in ethyl acetate/hexane, 1:1).
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate). Convert freebase to dihydrochloride by adding HCl gas in diethyl ether. Isolate via vacuum filtration .
  • Yield Optimization: Reduce side products (e.g., N-alkylation byproducts) by maintaining reaction temperatures below 40°C .

Advanced Research Questions

Q. How to design experiments to investigate the enzymatic inhibition mechanisms of this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes with diazepane-binding pockets (e.g., lysine-specific demethylases, proteases). Use homology modeling (SWISS-MODEL) to predict binding sites .
  • Inhibition Assays:
    • Fluorescence Polarization: Label substrates (e.g., FITC-peptides) and measure Ki values under varying inhibitor concentrations.
    • ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Data Interpretation: Compare dose-response curves (GraphPad Prism) and validate with CRISPR-knockout cell lines to confirm target specificity .

Q. What strategies can resolve contradictions in pharmacokinetic data obtained from different in vivo models for this compound?

Methodological Answer:

  • Source Analysis: Audit species-specific factors (e.g., cytochrome P450 isoforms in rodents vs. primates) using metabolic stability assays in liver microsomes .
  • Experimental Harmonization: Standardize dosing regimens (e.g., 10 mg/kg IV bolus) and sampling intervals (0, 1, 4, 8, 24 hrs) across studies. Use LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL) .
  • Computational Modeling: Apply PBPK (Physiologically Based Pharmacokinetic) models (GastroPlus) to extrapolate interspecies differences and validate with human hepatocyte data .

Q. How to optimize crystallization conditions for X-ray diffraction studies of this compound complexes?

Methodological Answer:

  • Screening: Use 96-well crystallization plates (Hampton Research) with sparse matrix screens (e.g., PEG/Ion, pH 4–9). Prioritize conditions yielding microcrystals within 48 hrs .
  • Cryoprotection: Soak crystals in mother liquor containing 25% glycerol before flash-freezing in liquid nitrogen .
  • Refinement: Process data with SHELXL (TWIN/BASF commands for twinned datasets). Validate H-bonding networks (e.g., chloride ions with diazepane NH groups) using Olex2 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,4-diazepan-1-ylacetate dihydrochloride
Reactant of Route 2
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Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

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